molecular formula C25H28FNO5 B15100201 5-(4-fluorophenyl)-3-hydroxy-1-(2-methoxyethyl)-4-{[3-methyl-4-(2-methylpropoxy)phenyl]carbonyl}-1,5-dihydro-2H-pyrrol-2-one

5-(4-fluorophenyl)-3-hydroxy-1-(2-methoxyethyl)-4-{[3-methyl-4-(2-methylpropoxy)phenyl]carbonyl}-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B15100201
M. Wt: 441.5 g/mol
InChI Key: FMAASEXIPATAOT-XTQSDGFTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “5-(4-fluorophenyl)-3-hydroxy-1-(2-methoxyethyl)-4-[3-methyl-4-(2-methylpropoxy)benzoyl]-2,5-dihydro-1H-pyrrol-2-one” is a complex organic molecule. It features a pyrrolidinone core, substituted with various functional groups including a fluorophenyl, hydroxy, methoxyethyl, and benzoyl groups. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound likely involves multiple steps, including:

    Formation of the pyrrolidinone core: This can be achieved through cyclization reactions involving amines and carbonyl compounds.

    Introduction of the fluorophenyl group: This might involve nucleophilic aromatic substitution or palladium-catalyzed coupling reactions.

    Addition of the hydroxy and methoxyethyl groups: These can be introduced through hydroxylation and etherification reactions.

    Attachment of the benzoyl group: This can be done via Friedel-Crafts acylation or other acylation methods.

Industrial Production Methods

Industrial production would scale up these reactions, optimizing for yield, purity, and cost-effectiveness. This might involve continuous flow chemistry, use of catalysts, and stringent control of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group can be oxidized to a carbonyl group.

    Reduction: The carbonyl groups can be reduced to alcohols or amines.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.

    Esterification and Amidation: The hydroxy and amine groups can form esters and amides.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, copper catalysts.

    Solvents: Dichloromethane, ethanol, water.

Major Products

    Oxidation products: Ketones, aldehydes.

    Reduction products: Alcohols, amines.

    Substitution products: Various substituted aromatic compounds.

Scientific Research Applications

This compound could have several applications:

    Chemistry: As an intermediate in organic synthesis.

    Biology: Potential as a probe for studying biological pathways.

    Medicine: Possible therapeutic agent due to its complex structure.

    Industry: Use in the development of new materials or as a catalyst.

Mechanism of Action

The mechanism of action would depend on its specific biological target. Generally, such compounds can interact with enzymes, receptors, or nucleic acids, modulating their activity. The presence of multiple functional groups allows for diverse interactions, potentially leading to inhibition or activation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-chlorophenyl)-3-hydroxy-1-(2-methoxyethyl)-4-[3-methyl-4-(2-methylpropoxy)benzoyl]-2,5-dihydro-1H-pyrrol-2-one
  • 5-(4-bromophenyl)-3-hydroxy-1-(2-methoxyethyl)-4-[3-methyl-4-(2-methylpropoxy)benzoyl]-2,5-dihydro-1H-pyrrol-2-one

Uniqueness

The fluorine atom in the fluorophenyl group can significantly alter the compound’s reactivity and biological activity compared to its chloro or bromo analogs. Fluorine’s high electronegativity and small size can enhance binding affinity to biological targets and improve metabolic stability.

Properties

Molecular Formula

C25H28FNO5

Molecular Weight

441.5 g/mol

IUPAC Name

(4E)-5-(4-fluorophenyl)-4-[hydroxy-[3-methyl-4-(2-methylpropoxy)phenyl]methylidene]-1-(2-methoxyethyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C25H28FNO5/c1-15(2)14-32-20-10-7-18(13-16(20)3)23(28)21-22(17-5-8-19(26)9-6-17)27(11-12-31-4)25(30)24(21)29/h5-10,13,15,22,28H,11-12,14H2,1-4H3/b23-21+

InChI Key

FMAASEXIPATAOT-XTQSDGFTSA-N

Isomeric SMILES

CC1=C(C=CC(=C1)/C(=C\2/C(N(C(=O)C2=O)CCOC)C3=CC=C(C=C3)F)/O)OCC(C)C

Canonical SMILES

CC1=C(C=CC(=C1)C(=C2C(N(C(=O)C2=O)CCOC)C3=CC=C(C=C3)F)O)OCC(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.